Isobutyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
This compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. They are often used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely include a carbamate group (NHCOO), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and an isobutyl group (a four-carbon branch). The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis under both acidic and basic conditions, reverting back to the parent alcohol and releasing carbon dioxide .Scientific Research Applications
Discovery of Potent Dual EP2 and EP3 Agonists
Compounds structurally related to Isobutyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate were identified as potent dual EP2 and EP3 agonists with selectivity against the EP1 and EP4 subtypes. These compounds demonstrated highly potent dual EP2 and EP3 agonist activity with EC50 values of 10nM or less, possessing unique structural features distinct from natural prostaglandins (Kinoshita et al., 2016).
Synthesis and Pharmacological Evaluation of Thiadiazoles
A series of novel substituted thiadiazoles were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds, through structure-based drug design, revealed their mechanism of action and specificity against COX-2 enzyme, indicating their potential as therapeutic agents for the treatment of pain and inflammation (Shkair et al., 2016).
Mechanism of Action
Target of Action
The primary targets of Isobutyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate are currently unknown. This compound is structurally similar to other thiazole derivatives, which have been studied for their antimicrobial and anticancer activities . .
Mode of Action
Thiazole derivatives have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids , but it is unclear if this compound operates in the same way.
properties
IUPAC Name |
2-methylpropyl N-[4-[2-(cyclohexylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-12(2)10-23-17(22)20-16-19-14(11-24-16)8-15(21)18-9-13-6-4-3-5-7-13/h11-13H,3-10H2,1-2H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPFQGVWZXOTOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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